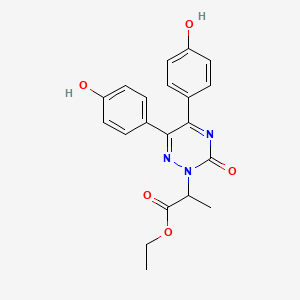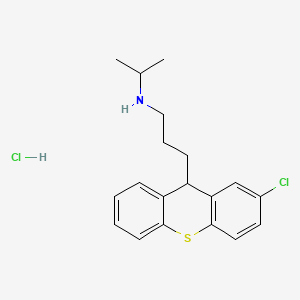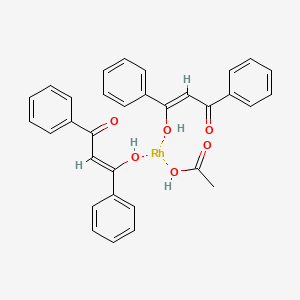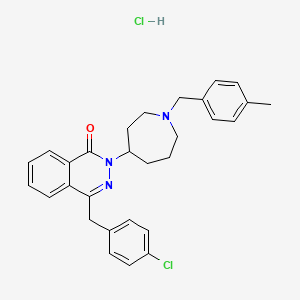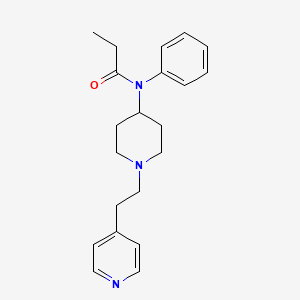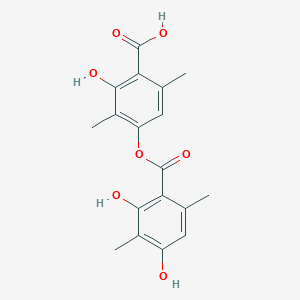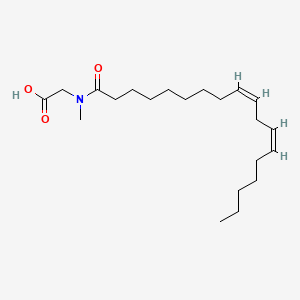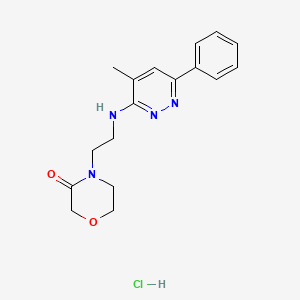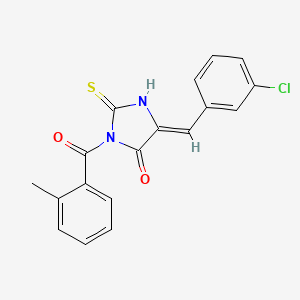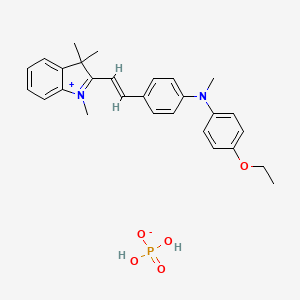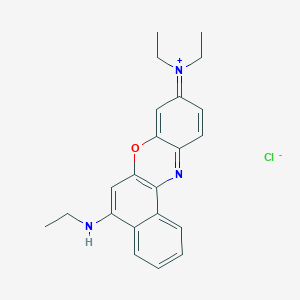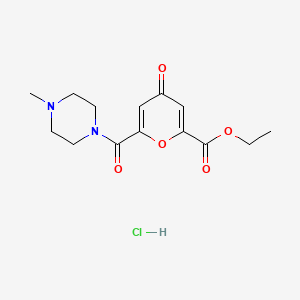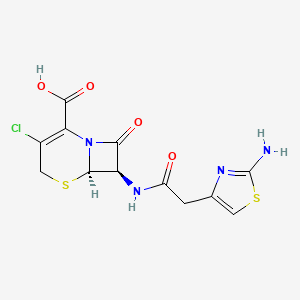
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid is a complex organic compound that belongs to the class of cephalosporin antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. Its structure includes a cephem nucleus, which is a characteristic feature of cephalosporins, and a thiazole ring, which contributes to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid typically involves multiple steps, starting from basic organic compounds. One common method involves the condensation of 2-amino-4-thiazoleacetic acid with a cephem derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using a chemoenzymatic process. This method combines chemical synthesis with enzymatic reactions to achieve high yields and purity. For example, the use of immobilized penicillin acylase enzyme can enhance the efficiency of the process by selectively cleaving specific protecting groups .
化学反応の分析
Types of Reactions
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring, potentially altering the compound’s antibacterial activity.
Reduction: Reduction reactions can affect the cephem nucleus, leading to changes in the compound’s stability.
Substitution: Halogen substitution reactions can occur at the chloro group, resulting in derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
科学的研究の応用
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other cephalosporin derivatives.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: It is used in the development of new antibiotics to combat resistant bacterial strains.
Industry: The compound is utilized in the production of antibacterial coatings and materials.
作用機序
The mechanism of action of 7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
類似化合物との比較
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar cephem nucleus but different side chains.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid is unique due to its specific combination of a thiazole ring and a cephem nucleus, which provides a distinct spectrum of antibacterial activity and stability compared to other cephalosporins .
特性
CAS番号 |
110425-20-2 |
|---|---|
分子式 |
C12H11ClN4O4S2 |
分子量 |
374.8 g/mol |
IUPAC名 |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClN4O4S2/c13-5-3-22-10-7(9(19)17(10)8(5)11(20)21)16-6(18)1-4-2-23-12(14)15-4/h2,7,10H,1,3H2,(H2,14,15)(H,16,18)(H,20,21)/t7-,10-/m1/s1 |
InChIキー |
FXNJFBGXXJAMQB-GMSGAONNSA-N |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)Cl |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


